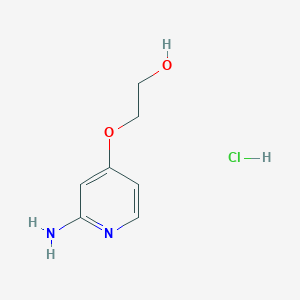

2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

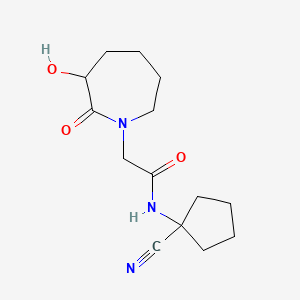

2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H10N2O2.ClH/c8-7-5-6(1-2-9-7)11-4-3-10;/h1-2,5,10H,3-4H2,(H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule . The compound has an InChI code of 1S/C7H10N2O2.ClH/c8-7-5-6(1-2-9-7)11-4-3-10;/h1-2,5,10H,3-4H2,(H2,8,9);1H .

Applications De Recherche Scientifique

Photodimerization in Aqueous Solution

2-aminopyridine hydrochloride, structurally similar to 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride, has been studied for its complex formation and photodimerization reactions. Specifically, when in a 2:1 guest-host complex with cucurbit[7]uril (CB[7]), 2-aminopyridine hydrochloride undergoes a stereoselective [4+4] photodimerization reaction in aqueous solution. This reaction exclusively yields the anti-trans isomer of 4,8-diamino-3,7-diazatricyclo[4.2.2.2(2,5)]dodeca-3,7,9,11-tetraene, and the photodimer product's encapsulation in the CB[7] cavity stabilizes it against rearomatization to the 2-aminopyridine monomer at room temperature (Wang, Yuan, & Macartney, 2006).

Crystal Structure and Interactions

The crystal structure of compounds related to 2-aminopyridine hydrochloride has been extensively studied. For instance, the crystal structure of fluroxypyr (a pyridine herbicide) demonstrates N—H⋯O, O—H⋯O, N—H⋯F hydrogen bonds, and weak π–π interactions, forming a three-dimensional network within the chains of molecules (Park, Choi, Kwon, & Kim, 2016).

Ligand Components in Metal Complexes

4-carboxy-1,8-naphthyrid-2-yl moiety, derived from 2-aminopyridine, is notable for promoting lower energy electronic absorption in its metal complexes and providing a tether for anchoring the ligand to a semiconductor surface. The synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester can be obtained from 2-aminopyridine, and Pfitzinger-type condensation of this molecule with a 2-acetylazaaromatic species directly provides bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety (Zong, Zhou, & Thummel, 2008).

Safety and Hazards

The safety information for 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The future directions for the study of 2-(2-Aminopyridin-4-yl)oxyethanol;hydrochloride and similar compounds could involve the synthesis of novel heterocyclic compounds with potential biological activities . These compounds could be evaluated for their anti-fibrotic activities among other potential uses .

Propriétés

IUPAC Name |

2-(2-aminopyridin-4-yl)oxyethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c8-7-5-6(1-2-9-7)11-4-3-10;/h1-2,5,10H,3-4H2,(H2,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDJJXLSBAPYEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)

![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)

![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)

![N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2361044.png)

![methyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2361051.png)

![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2361052.png)

![2-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2361057.png)